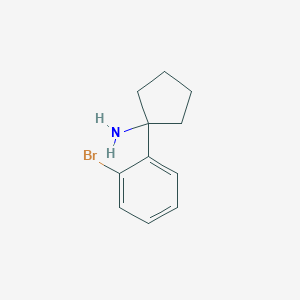

1-(2-Bromophenyl)cyclopentanamine

Description

1-(2-Bromophenyl)cyclopentanamine is a bicyclic organic compound featuring a cyclopentane ring fused to a phenyl group substituted with a bromine atom at the ortho position.

The compound is listed as a discontinued product by CymitQuimica (Ref: 3D-BXB04251), indicating its role as a specialized building block in organic synthesis or pharmaceutical research .

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

1-(2-bromophenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C11H14BrN/c12-10-6-2-1-5-9(10)11(13)7-3-4-8-11/h1-2,5-6H,3-4,7-8,13H2 |

InChI Key |

BJKHIOWMERKSSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2Br)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Bromophenyl)cyclopentanamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the preparation of cyclopentylamine derivatives through a multi-step process, including nitration, reduction, and bromination . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(2-Bromophenyl)cyclopentanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromophenyl)cyclopentanamine is a valuable research chemical with applications in various fields:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of biological pathways and interactions.

Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)cyclopentanamine exerts its effects involves its interaction with molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the amine group can form hydrogen bonds and interact with biological molecules. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Halogen Effects

Ortho vs. Para Bromine Substitution

- 1-(4-Bromophenyl)cyclopentanamine HCl (CAS 1172462-36-0): The para-bromo isomer (HCl salt) has a molecular formula of C₁₁H₁₅BrClN (molar mass 276.6 g/mol). The para substitution allows a more linear geometry, which may improve receptor binding in medicinal chemistry applications compared to the ortho isomer .

Fluorine vs. Bromine Substitution

- This compound’s higher lipophilicity (vs. non-fluorinated analogues) could influence bioavailability .

- ARN5187 Precursor : 1-(2-Fluorophenyl)cyclopentanamine () demonstrates that fluorine substitution at the ortho position is compatible with reductive amination, suggesting synthetic versatility for brominated analogues .

Ring Size and Conformational Flexibility

Smaller rings (e.g., cyclopropane) exhibit higher strain and reactivity, which may limit stability but enable unique synthetic pathways. Cyclopentane derivatives balance flexibility and stability, making them more suitable for drug development .

Functional Group Modifications and Salt Forms

- Hydrochloride Salts :

- 1-(4-Bromophenyl)cyclopentanamine HCl (CAS 1172462-36-0) and 1-(2-Bromophenyl)cyclopropan-1-amine HCl (CAS N/A) demonstrate improved aqueous solubility compared to free bases, critical for formulation in biological studies .

Biological Activity

1-(2-Bromophenyl)cyclopentanamine is a compound that has garnered interest due to its potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(2-Bromophenyl)cyclopentanamine has the following chemical structure:

- Molecular Formula : CHBrN

- Molecular Weight : 240.12 g/mol

The presence of the bromine atom and the cyclopentane ring contributes to its unique biological activity.

Antinociceptive Activity

Research indicates that 1-(2-Bromophenyl)cyclopentanamine exhibits significant antinociceptive properties. In a study involving mice, it was found to increase the nociceptive threshold in a hot plate test, suggesting potential as an analgesic agent. The compound was administered at a dose of 100 mg/kg, showing a significant increase in latency to pain response compared to control groups.

Cytotoxicity Studies

Cytotoxicity evaluations have demonstrated that various derivatives of cyclopentanamine compounds exhibit selective cytotoxic effects against cancer cell lines. For instance, derivatives containing bromophenyl moieties have shown notable activity against Raji and HeLa cell lines, with IC values indicating moderate efficacy . This suggests that modifications to the cyclopentanamine structure could enhance its anticancer properties.

The biological activity of 1-(2-Bromophenyl)cyclopentanamine may be attributed to its interactions with specific biological targets:

- Cyclooxygenase Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. The docking studies indicate that these compounds can effectively bind to the active sites of COX enzymes, potentially leading to reduced pain and inflammation .

- Cell Cycle Interference : Some studies suggest that brominated compounds can interfere with cell cycle regulation, leading to apoptosis in cancer cells. This mechanism is particularly relevant for compounds designed for anticancer therapy .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.